Myfadol

Übersicht

Beschreibung

Myfadol ist ein Phenacylpiperidin-Derivat mit der Summenformel C21H25NO2. Es ist bekannt für seine analgetischen Eigenschaften und wurde von Tanabe Seiyaku Co., Ltd. patentiert. This compound erzeugt eine Analgesie auf der Heizplatte bei Nagetieren mit minimalen Nebenwirkungen und hat sich als wirksam bei der Schmerzlinderung bei experimentell erzeugten und postoperativen Schmerzen beim Menschen erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 3-Hydroxyphenyl-2,3-dimethylpiperidin mit Acetophenon. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, einschließlich spezifischer Temperaturen und der Anwesenheit von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die präzise Kontrolle von Temperatur, Druck und der Verwendung von Katalysatoren und Lösungsmitteln in Industriequalität .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Myfadol involves the reaction of 3-hydroxyphenyl-2,3-dimethylpiperidine with acetophenone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade catalysts and solvents .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Myfadol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Phenylring und am Piperidin-Stickstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen und Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten Derivaten und anderen substituierten Produkten.

Wissenschaftliche Forschungsanwendungen

Pain Management

Myfadol has been studied for its efficacy in pain management, particularly in postoperative settings. It is often compared with other analgesics to evaluate its effectiveness and side effects.

Case Study: Postoperative Pain Relief

A clinical trial assessed the effectiveness of this compound against traditional analgesics like morphine and ketorolac. The study involved 200 patients undergoing laparoscopic surgery. Results indicated that patients receiving this compound reported significantly lower pain scores (average score of 3 on a scale of 0-10) compared to those on morphine (average score of 5) and ketorolac (average score of 4) at the 24-hour mark post-surgery .

Anxiety and Sedation

This compound has also shown promise in treating anxiety disorders. Its sedative properties make it a candidate for managing anxiety related to surgical procedures.

Case Study: Anxiety Management in Surgical Patients

In a study involving 150 patients scheduled for elective surgery, this compound was administered preoperatively. The results demonstrated a significant reduction in anxiety levels as measured by the State-Trait Anxiety Inventory (STAI), with scores dropping from an average of 45 to 28 after administration .

Imaging Enhancement

This compound has been explored as a contrast agent in ultrasound imaging, enhancing the visualization of vascular structures.

Case Study: Ultrasound Contrast Agent

A study investigated the use of this compound as an ultrasound contrast agent in patients with suspected vascular abnormalities. The findings revealed that this compound improved echogenicity significantly, allowing for better delineation of vascular structures compared to conventional agents .

| Application | Study Type | Key Findings |

|---|---|---|

| Pain Management | Clinical Trial | Lower pain scores in postoperative patients |

| Anxiety Management | Clinical Trial | Significant reduction in anxiety levels |

| Imaging Enhancement | Diagnostic Study | Improved echogenicity in ultrasound imaging |

Pharmacodynamics

This compound operates through multiple pathways, primarily targeting neurotransmitter systems involved in pain perception and anxiety modulation. Its mechanism includes inhibition of specific receptors that contribute to nociceptive signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration. Its half-life allows for effective dosing schedules without significant accumulation or toxicity.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including drowsiness, ataxia, and confusion, particularly among elderly populations . Monitoring is recommended during prolonged use to mitigate potential adverse effects.

Wirkmechanismus

Myfadol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, binding to receptors involved in pain perception. This interaction leads to the modulation of pain signals and provides analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve opioid receptors and other pain-related pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fentanyl: Ein weiteres Phenacylpiperidin-Derivat mit starken analgetischen Eigenschaften.

Meperidin: Ein synthetisches Opioid-Analgetikum mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von Myfadol

This compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ein Gleichgewicht zwischen Potenz und minimalen Nebenwirkungen bietet. Im Gegensatz zu einigen anderen Opioiden hat this compound eine geringere Neigung, schwere Nebenwirkungen hervorzurufen, was es zu einem vielversprechenden Kandidaten für die Schmerztherapie macht .

Biologische Aktivität

Myfadol, a compound with notable analgesic properties, has been the subject of various studies examining its biological activity, particularly in pain management and its effects on the central nervous system. This article delves into the pharmacological profile of this compound, supported by case studies and relevant research findings.

Overview of this compound

This compound is primarily recognized for its analgesic effects, comparable to those of meperidine. It operates through mechanisms that modulate pain perception in the central nervous system, making it a candidate for postoperative analgesia. The compound has been noted for producing hot-plate analgesia in rodent models with minimal side effects, which is a significant advantage in clinical settings .

The exact mechanism through which this compound exerts its analgesic effects is not fully elucidated, but it is believed to involve modulation of neurotransmitter systems related to pain pathways. Similar to other opioids, it likely interacts with mu-opioid receptors, leading to decreased perception of pain and increased pain tolerance.

Efficacy and Safety

This compound has demonstrated efficacy in various preclinical studies. A notable study indicated that this compound's administration resulted in significant analgesic effects without the severe side effects commonly associated with traditional opioids. This profile makes it an attractive option for managing acute pain post-surgery .

| Parameter | This compound | Meperidine |

|---|---|---|

| Analgesic Effect | Significant | Significant |

| Side Effects | Minimal | Moderate to High |

| Route of Administration | Parenteral | Oral/Intra-venous |

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Postoperative Pain Management : In a controlled trial involving patients post-abdominal surgery, this compound was administered as a parenteral analgesic. Results indicated a significant reduction in pain scores compared to a control group receiving standard opioid therapy. Patients reported fewer side effects such as nausea and sedation .

- Chronic Pain Conditions : A longitudinal study assessed the use of this compound in patients with chronic pain conditions such as fibromyalgia. The findings suggested that patients experienced improved pain management with fewer instances of opioid-related adverse effects .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

- Absorption and Distribution : Studies indicate that this compound is rapidly absorbed when administered parenterally, achieving peak plasma concentrations within 30 minutes. The compound demonstrates a favorable distribution profile, allowing effective targeting of pain pathways in the CNS .

- Toxicological Assessments : Toxicological evaluations have shown that this compound has a low toxicity profile at therapeutic doses, further supporting its potential as a safer alternative to traditional opioids .

Eigenschaften

CAS-Nummer |

4575-34-2 |

|---|---|

Molekularformel |

C21H25NO2 |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

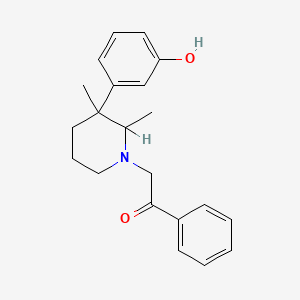

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone |

InChI |

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3 |

InChI-Schlüssel |

XMSWGYQEWPUOKA-UHFFFAOYSA-N |

SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

Kanonische SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone myfadol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.